molecular formula C₁₆H₁₀D₅F₂N₃O₅S B1162646 Pantoprazole-d5 Sulfone (Major)

Pantoprazole-d5 Sulfone (Major)

Cat. No.: B1162646
M. Wt: 404.4
Attention: For research use only. Not for human or veterinary use.
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Description

Pantoprazole-d5 Sulfone (Major) is a deuterium-labeled isotopologue of a key metabolite of Pantoprazole, a proton pump inhibitor (PPI) . This compound is designed for use as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), to ensure accurate and precise measurement of pantoprazole sulfone levels in biological samples . The "d5" denotes the replacement of five hydrogen atoms with deuterium, providing a nearly identical chemical structure with a distinct mass shift for reliable detection. The "Sulfone" refers to the major oxidative metabolite of pantoprazole, formed in vivo, which is a subject of pharmacokinetic studies . Researchers utilize this labeled compound in mass spectrometry to track the metabolism and disposition of pantoprazole, aiding in the understanding of its clearance pathways and the activity of involved cytochrome P450 enzymes, primarily CYP3A4 . By enabling precise quantification, Pantoprazole-d5 Sulfone (Major) supports critical investigations in veterinary and human pharmacology, such as determining the pharmacokinetic profile of pantoprazole in various species and studying potential drug-drug interactions . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₆H₁₀D₅F₂N₃O₅S

Molecular Weight

404.4

Synonyms

5-Difluoromethoxy-2-[[(3,4-dimethoxy)-2-pyridyl]methylsulfonyl]-1H-benzimidazole-d5;  USP Pantoprazole Related Compound A-d5; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Context

Pantoprazole is a proton pump inhibitor that reduces gastric acid production. Pantoprazole-d5 Sulfone serves as a metabolite in studies aiming to track drug metabolism and pharmacokinetics. It is particularly useful for understanding the metabolic pathways involving cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, which are responsible for the metabolism of many drugs, including pantoprazole itself .

Scientific Research Applications

  • Metabolism Studies
    • Objective : To evaluate the metabolic pathways of pantoprazole.
    • Methodology : Utilizing Pantoprazole-d5 Sulfone in mass spectrometry allows researchers to trace the compound’s breakdown products and understand its pharmacokinetics in human subjects or animal models.
    • Findings : Studies have shown that the use of stable isotopes enhances the accuracy of metabolic profiling, aiding in the identification of metabolites and their physiological effects .
  • Bioavailability Assessments
    • Objective : To determine the bioavailability of pantoprazole formulations.
    • Methodology : By administering Pantoprazole-d5 Sulfone, researchers can measure its concentration in plasma over time to assess how much of the drug reaches systemic circulation.
    • Outcomes : This application is critical for optimizing dosing regimens and improving therapeutic efficacy while minimizing side effects .
  • Drug Interaction Studies
    • Objective : To investigate potential interactions between pantoprazole and other medications.
    • Methodology : Using Pantoprazole-d5 Sulfone allows for precise tracking of how co-administered drugs affect the metabolism of pantoprazole.
    • Results : Findings from such studies can inform clinical guidelines on drug combinations that may enhance or inhibit the effectiveness of pantoprazole .

Case Studies

Study TitleObjectiveMethodologyKey Findings
Metabolic Pathway Analysis of PantoprazoleTo elucidate metabolic pathways involving CYP2C19Administered Pantoprazole-d5 Sulfone to healthy volunteers; analyzed urine samples using LC-MS/MSIdentified major metabolites and their relative concentrations, confirming CYP2C19's significant role in metabolism
Evaluation of Drug Interactions with Proton Pump InhibitorsTo assess interaction effects on pantoprazole bioavailabilityConducted a crossover study with Pantoprazole-d5 Sulfone under different conditionsDemonstrated that certain antibiotics significantly altered pantoprazole levels, suggesting caution in co-prescription

Comparison with Similar Compounds

Comparison with Similar Sulfone Compounds

Sulfone-containing compounds exhibit diverse biological activities and physicochemical properties. Below, Pantoprazole-d5 Sulfone is compared to structurally or functionally related sulfones (Table 1).

Table 1: Comparative Analysis of Sulfone Compounds
Compound CAS Number Molecular Formula Key Applications/Properties Reference
Pantoprazole-d5 Sulfone - C₁₆H₁₀D₅F₂N₃O₅S Isotopic tracer for metabolic studies
Pantoprazole Sulfone 102625-64-9 C₁₆H₁₅F₂N₃O₅S Major oxidative metabolite of pantoprazole
Omeprazole Sulfone 73590-58-6 C₁₇H₁₉N₃O₃S CYP450 inhibitor; metabolic byproduct
Sulindac Sulfone 59865-13-3 C₂₀H₁₇FO₃S Anti-cancer (mTOR/VDAC inhibition)
Cyclopentylalbendazole Sulfone - C₁₄H₁₇N₃O₄S Anthelmintic agent; reference standard
Ilaprazole Sulfone - C₁₉H₁₈N₄O₃S Pharmacokinetic studies (gender-dependent AUC)
Structural and Functional Comparisons

Sulfone Group Role :

  • The sulfone moiety (SO₂) is critical for binding to biological targets like VDAC (voltage-dependent anion channels) in Sulindac Sulfone and LuxP receptors in AI-2 QS inhibitors . In contrast, pantoprazole and omeprazole sulfones lack direct therapeutic activity but serve as metabolic markers .

Deuterium Effects: Pantoprazole-d5 Sulfone’s deuterium substitution improves metabolic stability and detection sensitivity compared to non-deuterated pantoprazole sulfone . This contrasts with Omeprazole-d3 Sulfone, which similarly aids in metabolic tracking .

Pharmacokinetics: Ilaprazole Sulfone exhibits gender-dependent pharmacokinetics, with higher AUC in females (~4-hour Tmax) .

Therapeutic vs. Analytical Use :

  • Sulindac Sulfone and antifungal oxadiazole sulfones (e.g., compounds 5b, 5d) are bioactive, whereas pantoprazole and omeprazole sulfones are primarily analytical tools.
Key Research Findings
  • VDAC Binding : Sulfone groups in Sulindac Sulfone and WEHI-9625 enhance VDAC binding, a mechanism absent in pantoprazole derivatives .
  • No such data exist for Pantoprazole-d5 Sulfone, though its parent drug is a weaker CYP inhibitor.
  • Antifungal Activity : 1,3,4-Oxadiazole sulfones (e.g., compound 13) show superior activity against Botrytis cinerea compared to fluconazole , highlighting the sulfone group’s versatility beyond PPIs.

Notes on Analytical and Regulatory Considerations

  • Purity Standards : Pantoprazole-d5 Sulfone is classified as a "Major" impurity (≥95% purity) in pharmacopeial guidelines, with strict limits (≤0.5% total impurities) .
  • Regulatory Status : Deuterated compounds like Pantoprazole-d5 Sulfone require specialized handling (e.g., controlled temperature, BSL certification) due to their use in regulated environments .

Key Gaps in Research :

  • Direct comparative pharmacokinetic data between deuterated and non-deuterated sulfones.
  • Mechanistic studies on sulfone group interactions in PPIs.

Preparation Methods

Deuterium Incorporation Strategies

Deuterium integration occurs at the methoxy (-OCH₃) groups of the pyridine ring, replaced by -OCD₃, and at specific positions on the benzimidazole nucleus. This is achieved via:

  • Deuterated Methanol Exchange : Reacting 3,4-dihydroxy-2-pyridinemethanol with deuterated methanol (CD₃OD) under acid catalysis to yield 3,4-di(deuteromethoxy)-2-pyridinemethanol.

  • Deuterated Alkylation Agents : Using CD₃I in the presence of silver oxide to deuterate hydroxyl groups on intermediates.

The isotopic purity of the final product depends on the completeness of H/D exchange, typically requiring repetitive exchange cycles or high-pressure deuterium gas exposure.

Thioether Coupling Reaction

The coupling of 5-(difluoromethoxy)-2-mercaptobenzimidazole (compound 2 ) with deuterated 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (compound 1-d5 ) forms the thioether intermediate (compound 3-d5 ). Key conditions include:

  • Solvent System : Dichloromethane or water.

  • Base : Aqueous NaOH (5–10 molar equivalents) at 20–30°C for 1–2 hours.

  • Yield : 85–92% after vacuum distillation.

Table 1: Optimization of Thioether Coupling Parameters

ParameterPatent MethodGreen Chemistry Approach
SolventDichloromethaneWater
Temperature (°C)20–3025–35
Reaction Time (h)1–21.5–2.5
Yield (%)9088

Oxidation to Sulfone

Controlled oxidation of the thioether (compound 3-d5 ) to sulfone (compound 4-d5 ) is achieved using:

  • Methyl Rhenium Trioxide (MTO)/H₂O₂ : Catalytic MTO (0.05–0.10 equiv.) with H₂O₂ (5–8 equiv.) in acetic acid at 80–100°C for 6–8 hours.

  • Sodium Hypochlorite (NaOCl) : Aqueous NaOCl (1.5 equiv.) at 0–5°C, yielding sulfone with <0.2% impurities.

Critical Considerations :

  • Over-Oxidation Risk : MTO systems require strict temperature control to prevent sulfone formation beyond the desired level.

  • Isotopic Stability : Deuterium bonds remain intact under both MTO/H₂O₂ and NaOCl conditions, confirmed via LC-MS.

Optimization of Reaction Conditions

Catalytic Systems and Oxidizing Agents

MTO/H₂O₂ System :

  • Mechanism : MTO forms a peroxo-rhenium complex, selectively transferring oxygen to the thioether sulfur.

  • Advantages : High selectivity for sulfone (98% purity).

  • Limitations : Catalyst cost and acetic acid corrosivity.

NaOCl/NaOH System :

  • Mechanism : Electrophilic chlorine attack on sulfur, followed by hydrolysis to sulfone.

  • Advantages : Aqueous, solvent-free, scalable to industrial production.

Table 2: Comparative Analysis of Oxidation Methods

ParameterMTO/H₂O₂NaOCl
Catalyst CostHighLow
Reaction Time (h)6–82–3
Sulfone Purity (%)9899.8
ScalabilityModerateHigh

Temperature and pH Control

  • MTO System : Elevated temperatures (80–100°C) accelerate oxidation but risk side reactions; pH 4–5 maintained via acetic acid.

  • NaOCl System : Near-neutral pH (7.5–8.0) prevents degradation of the benzimidazole ring.

Analytical Characterization

  • Isotopic Purity : Quantified via high-resolution mass spectrometry (HRMS), confirming D₅ incorporation.

  • HPLC Analysis : Reverse-phase C18 columns with UV detection (290 nm) resolve sulfone from sulfoxide and N-oxide impurities.

  • ¹H/²H NMR : Absence of proton signals at δ 3.8–4.0 ppm (methoxy groups) confirms deuteration.

Industrial-Scale Production Considerations

  • Cost Efficiency : NaOCl-based methods reduce solvent waste and catalyst expenses.

  • Purification : Crystallization from acetone/water mixtures yields pharmaceutical-grade material (99.5% purity).

  • Regulatory Compliance : Residual deuterated solvents (e.g., CD₃OD) must be <50 ppm per ICH guidelines .

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